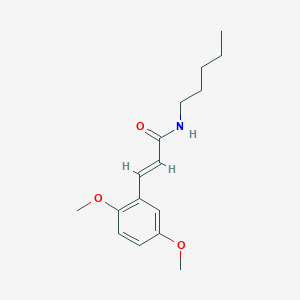![molecular formula C11H14N2OS B254978 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254978.png)
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a heterocyclic compound that contains a thieno[2,3-d]pyrimidin-4(3H)-one ring system.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the growth of bacteria by disrupting their cell wall synthesis. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that the compound reduces tumor growth in animal models. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its unique properties and potential for use in cancer treatment, antimicrobial treatment, and inflammatory disease treatment. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to optimize the synthesis method to improve yield and purity.
3. Studies to investigate the potential use of the compound in combination with other drugs for cancer treatment.
4. Studies to investigate the potential use of the compound in the treatment of other diseases, such as viral infections.
5. Studies to investigate the potential use of the compound as a diagnostic tool for cancer detection.
In conclusion, 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a promising compound that has several scientific research applications. Its unique properties make it a potential candidate for use in cancer treatment, antimicrobial treatment, and inflammatory disease treatment. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas of research.
Métodos De Síntesis
The synthesis of 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene-3-carboxylic acid with acetone and acetic anhydride. The reaction is catalyzed by sulfuric acid and yields the desired compound in good yield. This synthesis method has been reported in the literature and has been used by several researchers to obtain 3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one for scientific research.
Aplicaciones Científicas De Investigación
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications. It has been reported to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its antimicrobial properties and has shown promising results against several bacterial strains. Additionally, it has been reported to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
3-isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one |
|---|---|
Fórmula molecular |
C11H14N2OS |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
5,6-dimethyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)13-5-12-10-9(11(13)14)7(3)8(4)15-10/h5-6H,1-4H3 |
Clave InChI |
OZPMDICQAWQLHK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C |
SMILES canónico |
CC1=C(SC2=C1C(=O)N(C=N2)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)

![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)


![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)
![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![3-benzyl-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B254915.png)


